molecular formula C8H14O4 B3393807 Pentanedioic acid, ethyl methyl ester CAS No. 51503-30-1

Pentanedioic acid, ethyl methyl ester

Cat. No.: B3393807
CAS No.: 51503-30-1
M. Wt: 174.19 g/mol
InChI Key: YHRUNAIXGSNSTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanedioic acid, ethyl methyl ester can be synthesized through the esterification of pentanedioic acid (glutaric acid) with ethanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the ester and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions: Pentanedioic acid, ethyl methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Reducing agents like LiAlH4.

Major Products Formed:

    Hydrolysis: Pentanedioic acid, ethanol, and methanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Comparison with Similar Compounds

Uniqueness: Pentanedioic acid, ethyl methyl ester is unique due to its specific combination of ethyl and methyl ester groups, which can influence its reactivity and interactions with other molecules. This combination can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar esters .

Properties

IUPAC Name

5-O-ethyl 1-O-methyl pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-12-8(10)6-4-5-7(9)11-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRUNAIXGSNSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336426
Record name Pentanedioic acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51503-30-1
Record name Pentanedioic acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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